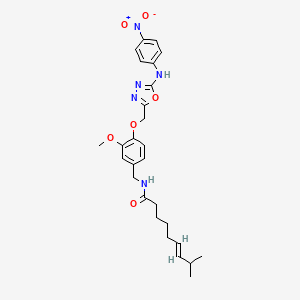

Anticancer agent 16

Description

Properties

Molecular Formula |

C27H33N5O6 |

|---|---|

Molecular Weight |

523.6 g/mol |

IUPAC Name |

(E)-N-[[3-methoxy-4-[[5-(4-nitroanilino)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]methyl]-8-methylnon-6-enamide |

InChI |

InChI=1S/C27H33N5O6/c1-19(2)8-6-4-5-7-9-25(33)28-17-20-10-15-23(24(16-20)36-3)37-18-26-30-31-27(38-26)29-21-11-13-22(14-12-21)32(34)35/h6,8,10-16,19H,4-5,7,9,17-18H2,1-3H3,(H,28,33)(H,29,31)/b8-6+ |

InChI Key |

RLVMYRIEBINABM-SOFGYWHQSA-N |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OCC2=NN=C(O2)NC3=CC=C(C=C3)[N+](=O)[O-])OC |

Canonical SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OCC2=NN=C(O2)NC3=CC=C(C=C3)[N+](=O)[O-])OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "Anticancer Agent 16": A Comparative Analysis of Three Distinct Molecules

The designation "Anticancer agent 16" is not a unique identifier for a single therapeutic compound. Instead, it is a label that has been assigned to at least three distinct molecules in separate research endeavors, each with a unique chemical structure and mechanism of action. This technical guide provides an in-depth analysis of these three different "Anticancer agent 16s," intended for researchers, scientists, and drug development professionals. The guide will comparatively detail the core mechanism of action, present quantitative data in structured tables, provide experimental protocols for key assays, and visualize the relevant biological pathways.

The three compounds examined are:

-

A 1,3,4-Oxadiazole-Alanine Hybrid: A selective inhibitor of Histone Deacetylase 8 (HDAC8).

-

A des-Doe D-10 Stilbene Amide: A microtubule-destabilizing agent that interacts with tubulin.

-

A Pyrimidine-Benzimidazole Hybrid: A compound with broad-spectrum anticancer activity that induces cell cycle arrest.

Case Study 1: The 1,3,4-Oxadiazole-Alanine Hybrid as a Selective HDAC8 Inhibitor

This compound, identified as compound 10b in its primary study, is a novel 1,3,4-oxadiazole derivative incorporating an alanine moiety. Its anticancer activity is primarily attributed to the selective inhibition of HDAC8, an enzyme often overexpressed in various solid tumors, including breast cancer.[1][2]

Mechanism of Action

Compound 10b exerts its anticancer effects by inducing apoptosis in breast cancer cells.[1] The inhibition of HDAC8 leads to an increase in the acetylation of its substrates, which in turn modulates the expression of key proteins involved in cell survival and death. A significant downstream effect is the alteration of the Bax/Bcl2 ratio, favoring the pro-apoptotic Bax.[1] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, beginning with the activation of caspase-9, which subsequently activates caspase-3, culminating in the cleavage of poly ADP-ribose polymerase (PARP) and execution of apoptosis.[1] Furthermore, this agent has been shown to induce the expression of the cell cycle inhibitor p21 and inhibit cyclin-dependent kinase 1 (CDK1).

Quantitative Data

| Parameter | MDA-MB-231 (Breast Cancer) | MCF7 (Breast Cancer) | MCF10A (Normal Breast Epithelial) | Source |

| IC50 (nM) | 230 | 1000 | Not cytotoxic |

Signaling Pathway

Caption: Apoptotic pathway induced by HDAC8 inhibition.

Experimental Protocols

MTT Assay for Cell Viability:

-

Seed breast cancer cells (MDA-MB-231, MCF7) and normal breast epithelial cells (MCF10A) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of compound 10b for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis:

-

Treat cells with compound 10b for the desired time and concentrations.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against HDAC8, H3K9ac, p21, CDK1, Bcl2, Bax, Cytochrome c, Caspase-9, Caspase-3, and PARP overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Case Study 2: The des-Doe D-10 Stilbene Amide as a Tubulin-Interactive Agent

This "this compound" is a synthetic stilbene derivative, specifically a des-Doe D-10 stilbene amide. Stilbenes are a class of compounds known for their interaction with tubulin, the fundamental protein component of microtubules.

Mechanism of Action

This stilbene derivative functions as a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics is particularly detrimental during cell division, as it interferes with the formation and function of the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Quantitative Data

| Parameter | HCT-116 (Colorectal Cancer) | Source |

| Cytotoxicity IC50 (µM) | 3.25 ± 1.04 | |

| Tubulin Polymerization Inhibition IC50 (µM) | 4.51 |

Signaling Pathway

Caption: Pathway of tubulin polymerization inhibition.

Experimental Protocols

Tubulin Polymerization Assay:

-

Use a commercial tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

-

Reconstitute purified tubulin in a general tubulin buffer.

-

Add the stilbene derivative at various concentrations to the tubulin solution in a 96-well plate.

-

Initiate polymerization by warming the plate to 37°C and adding a polymerization buffer.

-

Monitor the change in absorbance at 340 nm over time using a plate reader. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.

Cell Cycle Analysis by Flow Cytometry:

-

Culture cancer cells and treat them with the stilbene derivative for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store them at -20°C.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the PI fluorescence intensity.

Case Study 3: The Pyrimidine-Benzimidazole Hybrid as a Broad-Spectrum Anticancer Agent

This "this compound" is a hybrid molecule containing both pyrimidine and benzimidazole scaffolds. These heterocyclic structures are known to be present in many biologically active compounds.

Mechanism of Action

The precise molecular target of this pyrimidine-benzimidazole hybrid is not as clearly defined as the previous two agents from the provided search results. However, its anticancer activity is characterized by the induction of cell death and cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells. This suggests that, similar to the stilbene derivative, it may interfere with processes essential for mitosis, although the exact protein it interacts with is not specified.

Quantitative Data

| Cell Line | IC50 (µM) | Source |

| MCF-7 (Breast Cancer) | 2.03 - 10.55 | |

| MGC-803 (Gastric Cancer) | 1.06 - 12.89 | |

| EC-9706 (Esophageal Cancer) | 1.06 - 12.89 | |

| SMMC-7721 (Liver Cancer) | 1.06 - 12.89 |

Note: The source provides a range of IC50 values for a series of related compounds, including compound 16.

Logical Relationship Diagram

Caption: Anticancer effects of the pyrimidine-benzimidazole hybrid.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay):

-

Seed human cancer cell lines (MCF-7, MGC-803, EC-9706, SMMC-7721) into 96-well plates.

-

After 24 hours of incubation, add different concentrations of the pyrimidine-benzimidazole hybrid to the wells.

-

Incubate the plates for an additional 48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the supernatant and add DMSO to dissolve the formazan product.

-

Measure the optical density at a specific wavelength (e.g., 490 nm) to determine cell viability.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis: The protocol for cell cycle analysis would be similar to the one described for the stilbene derivative, involving cell treatment, fixation, staining with a DNA-intercalating dye like propidium iodide, and analysis by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

References

The Discovery and Synthesis of Anticancer Agent 16: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 16 is a novel synthetic peptide that emerges from the strategic combination of two potent classes of antineoplastic agents: the combretastatins and the dolastatins. Specifically, it is a conjugate of a 3,4-methylenedioxy-5,4′-dimethoxy-3′-amino-Z-stilbene moiety, a derivative of combretastatin A-2, and a des-Doe tetrapeptide unit of dolastatin 10.[1] This hybrid design aims to leverage the tubulin-inhibiting properties of both parent compounds to achieve enhanced anticancer activity. This document provides a comprehensive overview of the discovery, synthesis, and proposed mechanism of action of this compound, presenting key data and experimental protocols for the scientific community.

Discovery and Rationale

The discovery of this compound was the result of a structure-activity relationship (SAR) exploration of derivatives of 3,4-methylenedioxy-5,4′-dimethoxy-3′-amino-Z-stilbene. The rationale behind its design was to couple the vascular-disrupting potential of the combretastatin-like stilbene with the potent antimitotic activity of a dolastatin 10 fragment. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a powerful inhibitor of tubulin polymerization.[2][3] By combining these pharmacophores, the researchers aimed to create a novel compound with a potentially synergistic or enhanced anticancer profile.

Quantitative Data

The anticancer activity of this compound was evaluated against a panel of human cancer cell lines. The following table summarizes the reported GI50 (50% growth inhibition) values.

| Cell Line | Cancer Type | GI50 (µg/mL) |

| BXPC-3 | Pancreatic | 1.1 x 10⁻² |

| MCF-7 | Breast | 1.3 x 10⁻² |

| SF-268 | CNS | 1.2 x 10⁻² |

| NCI-H460 | Lung | 1.2 x 10⁻² |

| KM20L2 | Colon | 1.3 x 10⁻² |

| DU-145 | Prostate | 1.4 x 10⁻² |

| P388 | Murine Leukemia | 1.9 x 10⁻³ |

Data extracted from Pettit, G. R., et al. (2005). Antineoplastic agents. 515. Synthesis of human cancer cell growth inhibitors derived from 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene. Journal of Natural Products, 68(8), 1191-1197.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the peptide coupling of the stilbene amine with the dolastatin 10 tetrapeptide fragment.

Step 1: Synthesis of 3,4-Methylenedioxy-5,4′-dimethoxy-3′-(Nα-Boc-L-Dap)-amido-Z-stilbene (13)

To a stirred mixture of 3,4-methylenedioxy-5,4′-dimethoxy-3′-amino-Z-stilbene (1a, 51 mg, 0.17 mmol), Nα-Boc-L-Dap (12, 52 mg, 0.18 mmol, 1.1 eq), and PyBroP (87 mg, 0.19 mmol, 1.1 eq) at 0 °C under an Argon atmosphere, was added DIPEA (65 µL, 0.37 mmol, 2.2 eq). The reaction mixture was stirred for 1.5 hours at room temperature. Dichloromethane (DCM, 10 mL) was added, and the mixture was washed with aqueous citric acid (10% by wt, 10 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo. The resulting residue was purified by flash column chromatography (silica gel, 3:2 hexane/ethyl acetate) to yield amide 13 (79 mg, 82%) as a colorless oil.

Step 2: Synthesis of 3,4-Methylenedioxy-5,4′-dimethoxy-3′-(L-Dap)-amido-Z-stilbene Amine (from 13)

A solution of the Boc-protected amide 13 (79 mg, 0.14 mmol) in DCM (1 mL) was treated with trifluoroacetic acid (TFA, 0.5 mL) and stirred at room temperature for 1 hour. The solvent was removed in vacuo, and the residue was purified by Sephadex LH-20 column chromatography (methanol as eluent) to afford the TFA salt of the amine (80 mg, 98%) as a white solid.

Step 3: Synthesis of the Dov-Val-Dil-Dap Tetrapeptide (15)

The detailed synthesis of the Dov-Val-Dil-Dap tetrapeptide is described in prior literature and is not reproduced here. This fragment represents the N-terminal portion of dolastatin 10, excluding the dolaphenine unit.

Step 4: Synthesis of this compound

To a solution of the tetrapeptide 15 (10 mg, 0.018 mmol) and the amine TFA salt from Step 2 (10 mg, 0.017 mmol) in DMF (0.5 mL) at 0 °C under Argon was added PyBroP (9 mg, 0.019 mmol, 1.1 eq) and DIPEA (7 µL, 0.04 mmol, 2.3 eq). The reaction mixture was stirred at room temperature for 18 hours. The solvent was removed in vacuo, and the residue was purified by preparative thin-layer chromatography (silica gel, 9:1 DCM/methanol) followed by Sephadex LH-20 column chromatography (methanol as eluent) to yield peptide 16 (10 mg, 57%) as a white solid.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Proposed Signaling Pathway for this compound

Caption: Proposed mechanism of action of this compound.

Mechanism of Action

Preliminary investigations into the mechanism of action of this compound suggest that it functions primarily as a tubulin polymerization inhibitor, in a manner similar to its parent compound, dolastatin 10. Tubulin is a critical component of the cellular cytoskeleton, and its polymerization into microtubules is essential for various cellular processes, most notably mitosis.

The proposed signaling pathway is as follows:

-

Binding to Tubulin: this compound is believed to bind to tubulin heterodimers, thereby interfering with their ability to polymerize into microtubules.

-

Inhibition of Microtubule Formation: This inhibition of tubulin polymerization disrupts the dynamic equilibrium of microtubule assembly and disassembly.

-

Disruption of Mitotic Spindle: The lack of functional microtubules prevents the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.

-

Mitotic Arrest: Consequently, cancer cells are arrested in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

While the stilbene moiety is derived from combretastatin, which is known to have vascular-disrupting effects, the initial evaluation of this compound points towards a primary mechanism of action as a tubulin-binding agent, akin to dolastatin 10. Further studies are warranted to fully elucidate any potential dual-action or synergistic effects arising from the combination of these two pharmacophores.

Conclusion

This compound represents a promising synthetic molecule that combines the structural features of combretastatin and dolastatin. Its potent in vitro activity against a range of human cancer cell lines, coupled with a well-defined mechanism of action as a tubulin polymerization inhibitor, makes it a compelling candidate for further preclinical development. The detailed synthetic protocol provided herein offers a clear path for the production of this compound for more extensive biological evaluation. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and a more in-depth investigation of its interaction with the tubulin protein and its downstream signaling effects.

References

- 1. Antineoplastic Agents 515. Synthesis of Human Cancer Cell Growth Inhibitors Derived From 3,4-Methylenedioxy-5,4′-dimethoxy-3′-amino-Z-stilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

"Anticancer agent 16" chemical structure and properties

An In-depth Technical Guide to Anticancer Agent 16

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of compounds referred to as "this compound." Research indicates that this designation may apply to more than one distinct chemical entity. This document will therefore detail the available information on two such compounds: an indolyl hydrazide-hydrazone known as Antiproliferative agent-16, and a parthenin analog designated as P16.

Compound 1: Antiproliferative Agent-16

Antiproliferative agent-16 is an indolyl hydrazide-hydrazone compound demonstrating notable anticancer activity, with a particular specificity for breast cancer cells.[1][2]

Chemical Structure and Properties

The chemical structure for Antiproliferative agent-16 is presented below. Its physicochemical properties are summarized in Table 1.

Chemical Structure: (Note: A visual representation of the chemical structure would be inserted here in a full whitepaper. Based on the available search results, a definitive, universally recognized image is not available, but it is described as an indolyl hydrazide-hydrazone compound.)

Table 1: Physicochemical Properties of Antiproliferative Agent-16

| Property | Value | Reference |

| CAS Number | 15641-17-5 | [1] |

| Molecular Formula | Not explicitly stated in search results. | |

| Molecular Weight | 277.32 g/mol | [2] |

| Solubility | DMSO: 50 mg/mL (180.3 mM) | [2] |

| 10% DMSO+40% PEG300+5% Tween 80+45% Saline: 2 mg/mL (7.21 mM) |

Biological Activity and Cytotoxicity

Antiproliferative agent-16 has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The compound exhibits significant and selective activity against the MCF-7 breast cancer cell line. The half-maximal inhibitory concentration (IC₅₀) values are detailed in Table 2.

Table 2: In Vitro Cytotoxicity of Antiproliferative Agent-16

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 6.94 | |

| LnCaP | Prostate Cancer | 51.63 | |

| PaCa2 | Pancreatic Cancer | 91.18 | |

| DU145 | Prostate Cancer | 115.1 | |

| MDA-MB231 | Breast Cancer | 300.8 |

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

A common method for determining the IC₅₀ values presented above is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Antiproliferative agent-16 (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental Workflow

References

An In-depth Technical Guide on the Early In Vitro Studies of Anticancer Agent 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 16 is a novel synthetic small molecule that has demonstrated significant potential in preclinical in vitro studies. This document provides a comprehensive overview of the early-stage laboratory findings, detailing the agent's cytotoxic and apoptotic effects on various cancer cell lines. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of oncology drug development.

The primary mechanism of action for this compound is believed to be the targeted inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in many forms of cancer, leading to uncontrolled cell proliferation and survival. The following sections present quantitative data from key experiments, detailed experimental protocols, and visual representations of the agent's proposed mechanism and experimental workflows.

Quantitative Data Summary

The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of continuous exposure to the compound. Furthermore, the induction of apoptosis was quantified by flow cytometry using Annexin V-FITC and propidium iodide staining.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 2.5 ± 0.3 |

| MDA-MB-231 | Breast Cancer | 5.1 ± 0.6 |

| A549 | Lung Cancer | 3.2 ± 0.4 |

| HCT116 | Colon Cancer | 1.8 ± 0.2 |

| PC-3 | Prostate Cancer | 4.5 ± 0.5 |

Table 2: Apoptosis Induction by this compound (at 2x IC50 for 48h)

| Cell Line | % Apoptotic Cells (Early + Late) | Fold Increase vs. Control |

| MCF-7 | 35.2 ± 4.1 | 7.1 |

| A549 | 28.9 ± 3.5 | 6.3 |

| HCT116 | 42.5 ± 5.2 | 8.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

1. Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells were treated with this compound at its respective 2x IC50 concentration for 48 hours.

-

Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) were added to the cell suspension, which was then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic.

3. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and to assess the effect of this compound on the PI3K/Akt/mTOR pathway.

-

Protein Extraction: Cells were treated with this compound, and total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and β-actin as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound, highlighting its inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Caption: Proposed mechanism of this compound on the PI3K/Akt/mTOR pathway.

Experimental Workflow Diagram

The diagram below outlines the general workflow for the in vitro evaluation of this compound.

Caption: General experimental workflow for in vitro screening of this compound.

In-Depth Technical Guide: Target Identification and Validation of Anticancer Agent F16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent F16 is a novel small molecule inhibitor that has demonstrated significant anti-angiogenic and anti-proliferative properties. This technical guide provides a comprehensive overview of the target identification and validation of F16, with a focus on its mechanism of action as a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor. The information presented herein is intended to support further preclinical and clinical development of F16 as a potential therapeutic agent for various solid tumors.

Target Identification: VEGFR-2

The primary molecular target of F16 has been identified as VEGFR-2, a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. This process is critical for tumor growth and metastasis. F16 exerts its anticancer effects by directly binding to VEGFR-2 and inhibiting its phosphorylation, a critical step in the activation of downstream signaling pathways.

Target Validation

The validation of VEGFR-2 as the legitimate target of F16 is supported by a series of in vitro and in vivo studies. These studies have demonstrated that F16 effectively inhibits key cellular processes associated with angiogenesis in a concentration-dependent manner.

In Vitro Validation

F16 has been shown to inhibit the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial steps in angiogenesis. While the specific IC50 values for these processes are not publicly available, studies indicate a significant concentration-dependent inhibition. Furthermore, F16 has demonstrated potent cytotoxic effects against cancer cell lines.

Table 1: In Vitro Efficacy of Anticancer Agent F16

| Cell Line | Assay | IC50 Value | Reference |

| Colo 320DM (Human Colorectal Carcinoma) | Cell Viability | 9.52 ± 1.49 µM | [1] |

| HUVEC | Proliferation | Concentration-dependent inhibition | [2] |

| HUVEC | Migration | Concentration-dependent inhibition | [2] |

| HUVEC | Tube Formation | Concentration-dependent inhibition | [2] |

In Vivo Validation

The anti-tumor efficacy of F16 has been confirmed in animal models. In breast cancer xenograft models, F16 treatment led to a significant reduction in tumor growth. These in vivo studies provide strong evidence for the therapeutic potential of targeting VEGFR-2 with F16 in a physiological setting.

Mechanism of Action: Signaling Pathway Inhibition

F16's inhibition of VEGFR-2 phosphorylation leads to the downregulation of multiple downstream signaling pathways that are critical for cancer cell survival and proliferation. The two primary pathways affected are the PI3K/Akt and FAK/MAPK pathways.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. By inhibiting VEGFR-2, F16 prevents the activation of PI3K and the subsequent phosphorylation of Akt, leading to the suppression of these pro-survival signals.

FAK/MAPK Pathway

The Focal Adhesion Kinase (FAK)/Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell migration, adhesion, and proliferation. F16's inhibition of VEGFR-2 also leads to the deactivation of FAK and the downstream MAPK cascade, thereby inhibiting these key processes in cancer progression.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the target validation of F16.

VEGFR-2 Phosphorylation Assay (Western Blot)

This protocol details the detection of VEGFR-2 phosphorylation in HUVECs.

PI3K/Akt and FAK/MAPK Pathway Analysis (Western Blot)

This protocol is similar to the VEGFR-2 phosphorylation assay but utilizes different primary antibodies to detect the phosphorylation status of key proteins in the PI3K/Akt and FAK/MAPK pathways.

Primary Antibodies:

-

Phospho-PI3K (p85)

-

Total PI3K (p85)

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-FAK (Tyr397)

-

Total FAK

-

Phospho-p44/42 MAPK (Erk1/2)

-

Total p44/42 MAPK (Erk1/2)

-

Loading control (e.g., GAPDH, β-actin)

The experimental workflow follows the same steps as the VEGFR-2 phosphorylation assay, with the substitution of the appropriate primary antibodies.

In Vivo Breast Cancer Xenograft Study

This protocol provides a general framework for assessing the in vivo efficacy of F16 in a breast cancer xenograft model.

Conclusion

The collective evidence strongly supports the identification and validation of VEGFR-2 as the primary target of the anticancer agent F16. Its ability to inhibit VEGFR-2 and its downstream signaling pathways, leading to the suppression of angiogenesis and tumor growth, positions F16 as a promising candidate for further therapeutic development. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as combination therapies to enhance its anti-tumor efficacy.

References

Preliminary Cytotoxicity of Anticancer Agent 16 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of "Anticancer agent 16" on various cancer cell lines. It includes a summary of its in vitro efficacy, detailed protocols for key cytotoxicity assays, and an exploration of the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

In Vitro Cytotoxicity Profile of this compound

This compound has demonstrated notable cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the agent's potency, was determined using the sulforhodamine B (SRB) assay.[1] The results, summarized in the table below, indicate a broad spectrum of activity against various tumor types.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 4.3 ± 0.5 |

| NCI/ADR-RES | Ovarian Cancer (Drug-Resistant) | - |

| A549 | Lung Cancer | - |

| HCT-116 | Colon Cancer | - |

| SNB-75 | CNS Cancer | - |

| OVCAR-8 | Ovarian Cancer | - |

| ACHN | Renal Cancer | - |

| CAKI-1 | Renal Cancer | - |

| MDA-MB-468 | Breast Cancer | - |

| CCRF-CEM | Leukemia | - |

| HL-60(TB) | Leukemia | - |

| K-562 | Leukemia | - |

| MOLT-4 | Leukemia | - |

| RPMI-8226 | Leukemia | - |

| SR | Leukemia | - |

| NCI-H460 | Lung Cancer | - |

Data for cell lines other than MCF-7 were not available in the provided search results.

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is fundamental in preclinical cancer research. The following sections detail the protocols for three commonly employed assays: the MTT assay, the Sulforhodamine B (SRB) assay, and the Lactate Dehydrogenase (LDH) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test agent and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of total cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions.

Materials:

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA)

-

Tris-base solution (10 mM, pH 10.5)

-

1% acetic acid

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.

-

Cell Fixation: After treatment, gently add cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

SRB Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Dye Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 565 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium. This assay is a reliable indicator of cell membrane integrity.

Materials:

-

LDH assay kit (containing reaction mixture and stop solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the other assays. Include controls for spontaneous and maximum LDH release.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.

-

Reaction Setup: Add the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the preclinical evaluation of anticancer agents.

In Vitro Anticancer Drug Screening Workflow.

Apoptotic Signaling Induced by Tubulin Inhibition.

Putative Mechanism of Action: Signaling Pathways

This compound is suggested to exert its cytotoxic effects through interaction with tubulin. Tubulin inhibitors disrupt microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and subsequent apoptosis. The signaling cascade initiated by microtubule disruption is complex and can involve several key pathways.

Upon mitotic arrest induced by microtubule-targeting agents, a signaling cascade is initiated that often converges on the activation of the caspase family of proteases, the executioners of apoptosis. Key events in this process include:

-

Bcl-2 Family Protein Regulation: Disruption of microtubules can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2. This relieves the inhibition of pro-apoptotic proteins such as Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

JNK/c-Jun Pathway Activation: The c-Jun N-terminal kinase (JNK) pathway is a critical stress-response pathway that can be activated by microtubule disruption. Activated JNK can phosphorylate and regulate the activity of various proteins involved in apoptosis, including members of the Bcl-2 family.

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 4. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship Studies of Anticancer Agent 16: A Technical Guide

Introduction

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of scaffolds explored, quinoxaline derivatives have emerged as a promising class of compounds due to their diverse pharmacological activities, including potent anticancer effects. This technical guide focuses on the structure-activity relationship (SAR) of a specific series of quinoxaline-based compounds, collectively referred to herein as "Anticancer Agent 16" and its analogs. The core structure is characterized by a quinoxaline nucleus variously substituted, which has been shown to interact with key biological targets implicated in cancer progression. This document provides an in-depth analysis of the SAR, detailed experimental protocols for the evaluation of these compounds, and visualizations of relevant biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of the quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections and tables summarize the key SAR findings based on in vitro cytotoxicity studies against various cancer cell lines.

Core Scaffold and Key Substitution Points

The generalized structure of the investigated quinoxaline derivatives is presented below. The SAR analysis primarily focuses on the impact of modifications at the R1 and R2 positions.

Caption: Generalized structure of the quinoxaline-based anticancer agents.

Impact of Substituents on Anticancer Activity

The cytotoxic activity of the quinoxaline derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of Quinoxaline Analogs (Compounds 9-13 Series) [1]

| Compound | R | R1 | X | IC50 (µM) vs. Melanoma (MALME-M) |

| 9 | Me | 4-Me | -NHCO- | > 100 |

| 10 | Cl | H | -NHCO- | 55.75% GI* |

| 11 | Me | 4-Cl | -NHCONH- | > 100 |

| 12 | Me | H | -NHCSNH- | > 100 |

| 13 | Me | 4-Me | -NHSO2- | > 100 |

*Data presented as percent growth inhibition (GI) at a single concentration, not IC50.

Table 2: In Vitro Cytotoxicity of Naphthyl Quinoxaline Thymidine Conjugates (Compounds 15 & 16) [1]

| Compound | Isomer | Cytotoxic Activity |

| 15 | cis | Less Active |

| 16 | trans | More Active |

SAR Summary:

-

Linker Group (X): The nature of the linker between the quinoxaline core and the R1 substituent is critical for activity. An amide linker (-NHCO-) as seen in compound 10 appears to be more favorable than urea (-NHCONH-), thiourea (-NHCSNH-), or sulfonamide (-NHSO2-) linkers, which resulted in a loss of activity.[1]

-

Substituents on the Phenyl Ring (R1): Electron-releasing groups such as methyl (-CH3) and methoxy (-OCH3) on the R1 phenyl ring generally decrease the anticancer activity.[1]

-

Substituents on the Quinoxaline Core (R): The presence of a chlorine atom at the R position (compound 10 ) seems to contribute positively to the activity compared to a methyl group.

-

Stereochemistry: In the case of naphthyl quinoxaline thymidine conjugates, the trans isomer (16 ) exhibited greater cytotoxic activity than the cis isomer (15 ), highlighting the importance of the spatial arrangement of the substituents.[1]

Experimental Protocols

General Synthesis of Quinoxaline Derivatives

The synthesis of the quinoxaline analogs typically involves a multi-step process. A representative synthetic workflow is outlined below.

Caption: A generalized synthetic workflow for quinoxaline-based anticancer agents.

Detailed Synthetic Procedure (Example for Amide-linked Analogs):

-

Synthesis of the Quinoxaline Core: An appropriately substituted o-phenylenediamine is condensed with an α-dicarbonyl compound (e.g., glyoxal or a substituted derivative) in a suitable solvent like ethanol or acetic acid, often with heating, to yield the quinoxaline ring system.

-

Introduction of a Functional Group for Linking: A functional group, such as an amino or carboxyl group, is introduced at the desired position of the quinoxaline core. This may involve nitration followed by reduction for an amino group, or oxidation of a methyl group for a carboxyl group.

-

Amide Coupling: The functionalized quinoxaline is then coupled with the desired R1-containing carboxylic acid or amine using standard peptide coupling reagents (e.g., DCC, EDC/HOBt) in an inert solvent like dichloromethane or DMF to yield the final amide-linked analog.

-

Purification and Characterization: The final products are purified by column chromatography or recrystallization. The structures are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., MALME-M, HeLa, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with the synthesized quinoxaline derivatives at various concentrations (typically ranging from 0.01 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Postulated Mechanism of Action and Signaling Pathway

While the precise mechanism of action for all quinoxaline derivatives is not fully elucidated, many are known to function as inhibitors of various protein kinases or as DNA intercalating agents, leading to the induction of apoptosis and cell cycle arrest.

Caption: A postulated signaling pathway for apoptosis induction by this compound.

The diagram above illustrates a plausible mechanism where "this compound" induces apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

The structure-activity relationship studies of quinoxaline-based "this compound" and its analogs have provided valuable insights for the rational design of more potent anticancer compounds. Key determinants of activity include the nature of the linker group, the electronic properties of substituents on the peripheral phenyl rings, and the stereochemistry of the molecule. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of such compounds. Future work should focus on optimizing the lead structures to enhance their efficacy and selectivity, as well as on elucidating their precise molecular mechanisms of action to further advance their development as potential therapeutic agents for cancer treatment.

References

Unveiling the Potential of Anticancer Agent 16: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 16 (also identified as compound 20a in seminal research and available commercially as HY-139882) is a novel synthetic compound showcasing significant potential as a targeted therapeutic in oncology.[1][2] This 1,3,4-oxadiazole conjugate of capsaicin has demonstrated potent cytotoxic and pro-apoptotic activities across various human cancer cell lines.[1][2][3] This technical guide provides an in-depth overview of the intellectual property landscape, preclinical data, experimental methodologies, and the putative signaling pathways associated with this promising molecule.

Intellectual Property and Commercial Availability

As of the latest search, a specific patent application explicitly covering the chemical structure and use of this compound (HY-139882 / compound 20a) as a capsaicin conjugate for cancer treatment has not been identified. However, patents exist for broader families of 1,3,4-oxadiazole derivatives for therapeutic applications, suggesting a complex intellectual property landscape. Further specialized legal analysis is recommended for any commercial development initiatives. The compound is available for research purposes from commercial suppliers such as MedChemExpress under the catalog number HY-139882.

Preclinical Data

This compound has been evaluated for its in vitro efficacy against a panel of human cancer cell lines. The available quantitative data from these studies are summarized below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| HCT-116 | Colon Carcinoma | 8.55 | |

| NCI-H460 | Non-Small Cell Lung Cancer | 5.41 | |

| SKOV3 | Ovarian Cancer | 6.4 |

Table 2: Mechanistic Insights from In Vitro Studies

| Experiment | Cell Line | Key Findings | Reference |

| Colony Formation Assay | NCI-H460 | Dose-dependent inhibition of colony formation. | |

| Reactive Oxygen Species (ROS) Assay | NCI-H460 | Significant enhancement of intracellular ROS levels. | |

| Cell Cycle Analysis | NCI-H460 | Arrest of the cell cycle at the S phase. | |

| Western Blot Analysis | NCI-H460 | Suppression of Pro-PARP, VEGF, p-ERK, p-p38, and PCNA. | |

| Anti-Migration Assay | NCI-H460 | Demonstrated anti-migratory properties. | |

| In Silico Docking | - | Predicted interaction with the VEGFR2 protein. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for 48-72 hours.

-

MTT Reagent Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Cells treated with this compound are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Pro-PARP, VEGF, p-ERK, p-p38, PCNA, and a loading control like β-actin).

-

Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an ECL substrate and an imaging system.

Reactive Oxygen Species (ROS) Generation Assay

This assay measures the levels of intracellular ROS.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with this compound.

-

Probe Loading: The cells are incubated with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which fluoresces upon oxidation.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader at an excitation/emission wavelength of approximately 495/529 nm.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation: The cells are fixed in ice-cold 70% ethanol.

-

Staining: The fixed cells are stained with a solution containing a fluorescent DNA-intercalating agent (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

Anti-Migration Assay (Wound-Healing Assay)

This assay assesses the ability of a compound to inhibit cell migration.

-

Cell Monolayer and Scratch: A confluent monolayer of cells is created in a culture plate, and a "scratch" or "wound" is made using a pipette tip.

-

Compound Treatment: The cells are treated with this compound.

-

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0 and 24 hours).

-

Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.

Conclusion

This compound (HY-139882 / compound 20a) represents a promising lead compound in the development of novel cancer therapeutics. Its multi-faceted mechanism of action, involving the induction of ROS, cell cycle arrest, and apoptosis via modulation of the VEGFR2 signaling pathway, warrants further investigation. The data and protocols presented in this whitepaper provide a comprehensive foundation for researchers and drug development professionals to build upon in the continued exploration of this potent anticancer agent. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to facilitate its potential clinical translation.

References

- 1. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 1,2,3-Triazole Tethered Hybrid Capsaicinoids as Antiproliferative Agents Active against Lung Cancer Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anticancer Properties of Indolyl Hydrazide-Hydrazones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolyl hydrazide-hydrazone scaffold has emerged as a promising chemical class in the field of oncology. These compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, with a particular emphasis on breast cancer. Their mechanism of action is multifaceted, primarily involving the induction of apoptosis through the modulation of critical signaling pathways, including the EGFR/PI3K/AKT, MAPK, and p53 pathways. This technical guide provides a comprehensive overview of the anticancer properties of this chemical class, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse biological activities. When combined with a hydrazide-hydrazone moiety, this scaffold gives rise to the indolyl hydrazide-hydrazone chemical class, which has shown considerable promise as a source of new anticancer agents. This guide synthesizes the current understanding of this chemical class, focusing on its mechanism of action and preclinical efficacy.

Quantitative Data: In Vitro Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of various indolyl hydrazide-hydrazone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, highlighting the potent and sometimes selective anticancer activity of this chemical class.

| Compound Type | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Indolyl-Hydrazone Derivative | MCF-7 | Breast Cancer | 2.73 ± 0.14 | [1][2] |

| Indolyl-Hydrazone Derivative | MCF-7 | Breast Cancer | 4.38 ± 0.23 | [1][2] |

| Indolyl-Hydrazone Derivative | MCF-7 | Breast Cancer | 7.03 ± 0.37 | [1] |

| N′-((1-(substituted)-1H-indol-3-yl)methylene)hydrazide | PC-3 | Prostate Cancer | 0.4 | |

| N′-((1-(substituted)-1H-indol-3-yl)methylene)hydrazide | PC-3 | Prostate Cancer | 0.8 | |

| N′-((1-(substituted)-1H-indol-3-yl)methylene)hydrazide | Breast Cancer Cells | Breast Cancer | 0.9 | |

| Hydrazide-Hydrazone with Pyrrole Ring | PC-3 | Prostate Cancer | 1.32 | |

| Hydrazide-Hydrazone with Pyrrole Ring | MCF-7 | Breast Cancer | 2.99 | |

| Hydrazide-Hydrazone with Pyrrole Ring | HT-29 | Colon Cancer | 1.71 | |

| Indole-Based Sulfonylhydrazone | MCF-7 | Breast Cancer | 4.0 | |

| Indole-Based Sulfonylhydrazone | MDA-MB-231 | Breast Cancer | 4.7 |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which indolyl hydrazide-hydrazones exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This has been demonstrated through various experimental approaches, including the detection of increased levels of cleaved PARP1, a key marker of apoptosis. The apoptotic cascade is initiated through the modulation of several key signaling pathways.

EGFR/PI3K/AKT and CDK2 Signaling Pathway

Certain indolyl-hydrazone derivatives have been shown to induce apoptosis by targeting the EGFR/PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. Inhibition of this pathway, coupled with the inhibition of cyclin-dependent kinase 2 (CDK2), leads to cell cycle arrest in the S-phase and subsequent apoptosis in breast cancer cells.

References

- 1. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Anticancer Agent 16 (Isobavachalcone Derivative)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 16 is a derivative of isobavachalcone that has demonstrated significant cytotoxic effects against various human cancer cell lines.[1] This compound has been identified as a potent inducer of cell death, operating through multiple mechanisms, including the induction of apoptosis and necroptosis.[1] These application notes provide detailed protocols for cell culture experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

The cytotoxic activity of this compound has been quantified across several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cells.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1975 | Non-Small Cell Lung Cancer | 4.35 | [1] |

| A549 | Non-Small Cell Lung Cancer | 14.21 | [1] |

| HCT-116 | Colon Carcinoma | 8.55 | [2] |

| NCI-H460 | Large Cell Lung Cancer | 5.41 | |

| SKOV3 | Ovarian Cancer | 6.4 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

-

Cancer cell lines of interest (e.g., H1975, A549, HCT-116)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental goals.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to apoptosis and necroptosis. The agent is shown to induce reactive oxygen species (ROS) accumulation and mitochondrial dysfunction, which are key events in these cell death pathways.

Caption: Signaling pathway of this compound.

Experimental Workflow

This diagram outlines the general experimental workflow for evaluating the anticancer effects of Agent 16 in cell culture.

Caption: Experimental workflow for Agent 16 evaluation.

References

Application Notes and Protocols for Anticancer Agent 16

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Anticancer agent 16 is an indolyl hydrazide-hydrazone compound demonstrating potent antiproliferative activity.[1] It has shown specificity against breast cancer cells, such as the MCF-7 cell line, making it a compound of interest for cancer research and drug development.[1][2] Proper dissolution and storage are critical to ensure the stability, activity, and reproducibility of experimental results. These notes provide detailed protocols for the solubilization and storage of this compound for both in vitro and in vivo research applications.

Chemical Properties

| Property | Value |

| Compound Name | This compound |

| Chemical Class | Indolyl hydrazide-hydrazone |

| Primary Activity | Anticancer agent with specificity towards breast cancer cells (MCF-7 IC50: 6.94 μM)[1][2] |

Solubility

The solubility of this compound is a critical factor for its use in experimental settings. It is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution.

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL or 50 mg/mL | Sonication is recommended to aid dissolution. |

| In Vivo Formulation | 2 mg/mL | A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. |

Storage and Stability

Proper storage of this compound is essential to maintain its chemical integrity and biological activity. Stock solutions should be stored frozen, and repeated freeze-thaw cycles should be avoided.

| Condition | Duration | Notes |

| Powder | Up to 2 years at -20°C | Store in a dry, dark place. |

| Stock Solution (in DMSO) | 6 months at -80°C | Aliquot into single-use vials to prevent degradation from repeated freeze-thaw cycles. |

| 1 month at -20°C | For shorter-term storage. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for various assays.

Materials:

-

This compound (powder form)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibration: Allow the vial containing powdered this compound to reach room temperature before opening. This prevents condensation of moisture inside the vial, which could affect the compound's stability.

-

Calculation: Determine the required amount of DMSO to achieve a 10 mM stock solution. Note: The molecular weight of the specific "this compound" is required for this calculation. As an example, if the molecular weight is 400 g/mol , to make 1 mL of a 10 mM solution, you would need 4 mg of the compound.

-

Dissolution: Aseptically add the calculated volume of anhydrous, sterile DMSO to the vial of this compound.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution. Gentle warming in a 37°C water bath for a few minutes may also be employed.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes or cryovials. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an appropriate cell culture medium for in vitro experiments.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

-

Always prepare a vehicle control containing the same final concentration of DMSO as the experimental wells.

-

Use freshly prepared working solutions for experiments. Do not store diluted solutions in a culture medium.

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Application to Cells: Add the diluted working solutions to your cell cultures. To avoid precipitation, add the diluted compound to the medium in the well and mix gently by pipetting or swirling the plate.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the dissolution and preparation of this compound.

Potential Signaling Pathway

Indolyl hydrazide-hydrazone compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival. One such critical pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. Some indolyl hydrazones have demonstrated inhibitory activity against kinases within this pathway.

Caption: The PI3K/AKT/mTOR signaling pathway and potential inhibition points.

References

Application Notes and Protocols for Selected Anticancer Agents in In Vivo Mouse Models

These application notes provide detailed protocols and dosage information for representative anticancer agents evaluated in preclinical in vivo mouse models. The following information is intended for researchers, scientists, and drug development professionals.

Representative Anticancer Agents and Dosage Summary

The following table summarizes the dosage and administration of several anticancer agents in mouse models based on published preclinical studies.

| Anticancer Agent | Mouse Model | Tumor Type | Dosage | Administration Route | Reference |

| Anemoside B4 (AB4) | Nude mice (xenograft) | Liver Cancer (HepG2 cells) | 60 mg/kg and 120 mg/kg | Not specified in abstract | [1][2] |

| DS-2248 | Nude mice (xenograft) | Gastric Cancer (NCI-N87 cells) | 20 mg/kg | Oral | [3][4] |

| Balb/c mice | Not specified (pharmacokinetic study) | 5 mg/kg | Oral | [3] | |

| Murine SCC cells (xenograft) | Squamous Cell Carcinoma | 5, 10, and 15 mg/kg | Oral | ||

| Cardamonin | Nude mice (xenograft) | Breast Cancer (SUM190 cells) | 30 mg/kg | Intraperitoneal (every other day) | |

| Chal-24 | Nude mice (xenograft) | Human tumor | Not specified in abstract | Not specified in abstract |

Anemoside B4 (AB4)

Anemoside B4 (AB4) is a component of Pulsatilla chinensis extracts and has shown anticancer effects in liver cancer models. It appears to be well-tolerated with minimal dose-related cytotoxicity.

Experimental Protocol: Xenograft Mouse Model of Liver Cancer

This protocol outlines the methodology for evaluating the in vivo anticancer efficacy of AB4 in a xenograft mouse model using HepG2 liver cancer cells.

1. Cell Culture:

- Culture HepG2 human hepatocellular carcinoma cells in appropriate media until they reach the desired confluence for tumor induction.

2. Animal Model:

- Use 4-week-old male null mice.

- Inject HepG2 cells subcutaneously into the right flank of each mouse to induce tumor formation.

3. Tumor Growth and Treatment Initiation:

- Monitor tumor growth regularly.

- Initiate treatment when the subcutaneous tumor volume reaches approximately 100 mm³.

4. Dosing and Administration:

- Prepare AB4 for administration (vehicle not specified in the provided abstract).

- Administer AB4 at doses of 60 mg/kg and 120 mg/kg.

- A positive control group treated with 100 mg/kg DAPT (a γ-secretase inhibitor) can be included.

- Include a vehicle control group.

5. Monitoring and Endpoints:

- Monitor and record tumor volume throughout the study.

- At the end of the experiment (e.g., 19 days), sacrifice the mice and excise the tumors.

- Measure the final tumor volume and weight.

- Perform immunohistochemical analysis on tumor tissues for proliferation markers like Ki67.

Signaling Pathway: AB4 and Notch Signaling

AB4 is suggested to exert its anticancer effects by inhibiting the Notch signaling pathway, which is crucial for cell proliferation and survival.

Caption: Anemoside B4 inhibits the Notch signaling pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.

DS-2248

DS-2248 is an orally bioavailable Hsp90 inhibitor that has demonstrated potent antitumor effects in preclinical studies.

Experimental Protocol: Combination Therapy with Radiation in a Murine SCC Xenograft Model

This protocol details the evaluation of DS-2248 as a single agent and in combination with radiation.

1. Cell Culture and Animal Model:

- Use murine squamous cell carcinoma (SCC) cells.

- Establish xenograft tumors in suitable mouse models.

2. Drug Preparation and Administration:

- Dissolve DS-2248 in 0.1 N HCl in 0.5% methylcellulose.

- Adjust the concentration with 0.5% methylcellulose to achieve final doses of 5, 10, and 15 mg/kg.

- Administer the solution orally at a volume of 0.01 mL/g of body weight.

3. Treatment Regimen:

- Monotherapy: Administer DS-2248 at the specified doses.

- Combination Therapy: Administer DS-2248 in combination with radiation. Radiation can be delivered in fractions (e.g., total doses of 6, 12, and 18 Gy delivered in 6 fractions).

4. Monitoring and Endpoints:

- Measure tumor growth to assess treatment efficacy (tumor growth delay assay).

- Monitor the body weight of the mice to assess toxicity.

- Investigate the effects on DNA double-strand breaks by analyzing γH2AX foci in tumor cells.

Experimental Workflow: DS-2248 and Radiation

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. AB4 inhibits Notch signaling and promotes cancer cell apoptosis in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a combined treatment regimen consisting of Hsp90 inhibitor DS-2248 and radiation in vitro and in a tumor mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

Application Notes and Protocols for Doxorubicin, an Exemplar "Anticancer Agent 16"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Doxorubicin, a well-characterized anthracycline antibiotic, in two standard in vitro assays for assessing anticancer activity: the MTT assay for cell viability and the clonogenic assay for long-term survival and proliferative capacity. Doxorubicin serves here as a representative "Anticancer Agent 16" to illustrate the application of these techniques in cancer research.

Mechanism of Action

Doxorubicin is a widely used chemotherapeutic agent with a multifactorial mechanism of action against a broad spectrum of cancers.[1][2] Its primary anticancer effects are attributed to its ability to intercalate into DNA, thereby inhibiting the synthesis of macromolecules.[2][3] Furthermore, Doxorubicin forms a stable complex with the enzyme topoisomerase II, leading to DNA strand breaks and subsequent apoptosis.[4] The generation of reactive oxygen species (ROS) through the metabolic activation of Doxorubicin also contributes to its cytotoxic effects by inducing oxidative damage to cellular components, including DNA and cell membranes.

Data Presentation

Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines Determined by MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Doxorubicin in different human cancer cell lines after a 24-hour treatment period, as determined by the MTT assay.

| Cell Line | Cancer Type | IC50 (µM) |

| BFTC-905 | Bladder Cancer | 2.3 |

| MCF-7 | Breast Cancer | 2.5 |

| M21 | Skin Melanoma | 2.8 |

| HeLa | Cervical Carcinoma | 2.9 |

| UMUC-3 | Bladder Cancer | 5.1 |

| HepG2 | Hepatocellular Carcinoma | 12.2 |

| TCCSUP | Bladder Cancer | 12.6 |

| Huh7 | Hepatocellular Carcinoma | > 20 |

| VMCUB-1 | Bladder Cancer | > 20 |

| A549 | Lung Cancer | > 20 |

Data adapted from a study by Trends in Sciences, 2024.

Table 2: Effect of Doxorubicin on Colony Formation of CHO-K1 Cells

The clonogenic assay assesses the ability of a single cell to proliferate and form a colony. The surviving fraction represents the proportion of cells that retain their reproductive integrity after treatment.

| Doxorubicin Concentration (µM) | Surviving Fraction (%) |

| 0 (Control) | 79.7 ± 20.9 |

| 0.2 | 69.4 ± 8.4 |

| 0.5 | 62.0 ± 2.8 |

Data represents the surviving fraction of CHO-K1 cells after treatment with Doxorubicin, as described in a study on quantifying chemotoxicity.

Experimental Protocols

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Doxorubicin stock solution (e.g., 10 mM in DMSO)

-